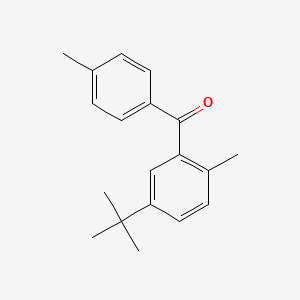

trans-2-(2,5-Dimethylbenzoyl)cyclohexane-1-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

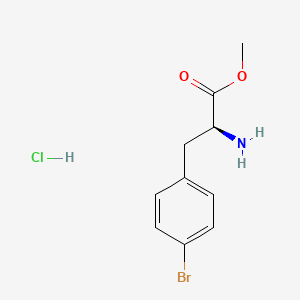

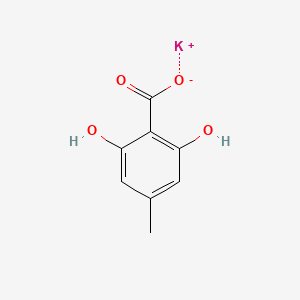

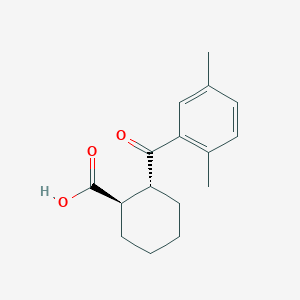

“trans-2-(2,5-Dimethylbenzoyl)cyclohexane-1-carboxylic acid” is a chemical compound with the CAS Number 733742-82-0 . It is a chiral compound and contains a mixture of enantiomers . The IUPAC name for this compound is (1R,2R)-2-(2,5-dimethylbenzoyl)cyclohexanecarboxylic acid .

Molecular Structure Analysis

The molecule contains a total of 40 bonds. There are 20 non-H bonds, 8 multiple bonds, 3 rotatable bonds, 2 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 aliphatic carboxylic acid, 1 aromatic ketone, and 1 hydroxyl group .Applications De Recherche Scientifique

Pharmacological Properties and Antispasmodic Activity : A study by Veer and Oud (2010) explored various derivatives of trans-2-phenyl-cyclohexane carboxylic acid, noting their pharmacological properties. Among these, certain compounds showed pronounced antispasmodic activity.

Photochemistry of Carboxylic Acids : Research by Brown (1964) synthesized cis- and trans-1,1-Dimethyldecalin-10-carboxylic acids and explored their photolysis, revealing the formation of various products including isocyanates and tricyclic δ-lactams.

Stereoisomerism and Catalytic Reduction : Gamboni and Schinz (1956) investigated 1,1-dimethyl-cyclohexan-3-ol-2-carboxylic acids, identifying trans and cis forms and their proportions in catalytic reductions. This study, detailed in their paper (Gamboni & Schinz, 1956), contributes to understanding the stereochemistry of such compounds.

Preparation and Mass Spectra Analysis : The research by Bekkum et al. (2010) focused on preparing various t-butylcyclohexanecarboxylic acids and analyzing their mass spectra, providing valuable data on the molecular fragmentation of these compounds.

Metabolite Monitoring in Human Urine : Arrebola et al. (1999) developed a method to determine major metabolites of synthetic pyrethroids in human urine, including compounds structurally related to trans-2-(2,5-Dimethylbenzoyl)cyclohexane-1-carboxylic acid. Their findings are detailed in the paper (Arrebola et al., 1999).

Photo-induced Additions : The study by Leong et al. (1973) investigated the irradiation of methyl 3-cyclohexene-1-carboxylate in acetic acid, producing methyl trans-4-acetoxycyclohexanecarboxylate among other products, offering insights into photochemical reactions.

Synthesis and Stereostructure of Heterocyclic Compounds : Sohár et al. (2004) explored the reactions of t-2-Benzoyl-t-4-phenylcyclohexane-r-1-carboxylic acid, leading to the formation of various saturated heterocyclic compounds. Their paper (Sohár et al., 2004) provides detailed information on these synthesis processes and the resulting stereostructures.

Rotational Studies of Amino Acids and Derivatives : Nohira, Ehara, and Miyashita (1970) conducted a study on the optical rotations of trans-2-aminocyclohexanecarboxylic acids and their derivatives, contributing to the understanding of the molecular rotations in these compounds. Details can be found in their publication (Nohira et al., 1970).

Propriétés

IUPAC Name |

(1R,2R)-2-(2,5-dimethylbenzoyl)cyclohexane-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20O3/c1-10-7-8-11(2)14(9-10)15(17)12-5-3-4-6-13(12)16(18)19/h7-9,12-13H,3-6H2,1-2H3,(H,18,19)/t12-,13-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJWXJQQNNQJGSC-CHWSQXEVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C(=O)C2CCCCC2C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1)C)C(=O)[C@@H]2CCCC[C@H]2C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

trans-2-(2,5-Dimethylbenzoyl)cyclohexane-1-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-Methylbenzoyl)amino]ethyl 4-methylbenzoate](/img/structure/B1358884.png)